molecular formula C12H12BrF3O3 B13667987 Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Cat. No.: B13667987
M. Wt: 341.12 g/mol
InChI Key: HAWBKOHDPVNFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an ethyl ester derivative featuring a propanoate backbone substituted with a hydroxyl group at the β-position and a phenyl ring bearing bromo (Br) and trifluoromethyl (CF₃) groups at the para (4-) and meta (3-) positions, respectively.

Properties

Molecular Formula

C12H12BrF3O3

Molecular Weight

341.12 g/mol

IUPAC Name

ethyl 3-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)7-3-4-9(13)8(5-7)12(14,15)16/h3-5,10,17H,2,6H2,1H3

InChI Key

HAWBKOHDPVNFBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)Br)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate generally involves multi-step organic transformations, including:

  • Introduction of the substituted phenyl group with bromine and trifluoromethyl substituents.
  • Formation of the hydroxypropanoate skeleton via addition or substitution reactions.
  • Esterification to form the ethyl ester moiety.

The key challenge lies in selectively introducing the hydroxy group at the 3-position of the propanoate chain while maintaining the integrity of the substituted aromatic ring.

Specific Synthetic Routes

Grignard Reagent Approach

One common approach involves the use of a Grignard reagent derived from 4-bromo-3-(trifluoromethyl)phenyl halides. The Grignard reagent reacts with ethyl glyoxylate or ethyl trifluoropyruvate derivatives to introduce the hydroxypropanoate chain:

  • Preparation of the arylmagnesium bromide from 4-bromo-3-(trifluoromethyl)bromobenzene.
  • Nucleophilic addition to ethyl trifluoropyruvate or ethyl glyoxylate to form the hydroxy ester intermediate.
  • Work-up and purification by column chromatography.

This method benefits from high regioselectivity and yields, as the Grignard reagent selectively attacks the carbonyl carbon of the ester or keto group.

Zinc-Mediated Addition of Ethyl Bromodifluoroacetate

Another reported method involves the zinc-mediated addition of ethyl bromodifluoroacetate to a suitably substituted aromatic aldehyde or ketone intermediate:

  • Activated zinc powder is heated with ethyl bromodifluoroacetate in tetrahydrofuran solvent.
  • The aromatic aldehyde bearing the 4-bromo-3-(trifluoromethyl)phenyl substituent is added dropwise.
  • The reaction mixture is stirred at elevated temperature (around 70 °C) for a short period (15 minutes).
  • After cooling, the mixture is worked up by extraction and purified by column chromatography to isolate the hydroxy ester product.

This method is efficient for introducing fluorinated hydroxypropanoate units and can be adapted for the target compound by using the appropriate aromatic substrates.

Reaction Conditions and Optimization

Table 1 summarizes key reaction parameters from reported syntheses:

Method Reagents/Conditions Catalyst/Promoter Temperature Yield (%) Notes
Grignard Addition Arylmagnesium bromide + ethyl trifluoropyruvate None 0 to room temp 70-85 Requires anhydrous conditions
Zinc-Mediated Addition Activated zinc + ethyl bromodifluoroacetate + aldehyde Zinc powder 70 °C 60-75 Short reaction time, mild work-up
Lewis Acid Catalyzed Cycloisomerization Ethyl trifluoropyruvate + substituted phenyl alkyne Zinc triflate (20 mol%) 70 °C, 12 h 56-83 Catalyst screening improved yield

Purification and Characterization

Purification of the crude product is typically achieved by column chromatography using solvent gradients such as hexanes/ethyl acetate (0-30%). The purified compound is characterized by:

  • Nuclear Magnetic Resonance spectroscopy (proton and fluorine NMR) to confirm the aromatic substitution pattern and hydroxypropanoate structure.
  • Infrared spectroscopy to identify characteristic ester carbonyl and hydroxyl functional groups.
  • Mass spectrometry to verify molecular weight (approximately 341.12 g/mol).
  • Melting point determination to assess purity.

Summary Table of Preparation Methods

Preparation Method Key Reagents Catalyst/Promoter Reaction Conditions Yield Range (%) Advantages Limitations
Grignard Addition 4-bromo-3-(trifluoromethyl)phenylmagnesium bromide + ethyl trifluoropyruvate None 0 °C to room temp 70-85 High regioselectivity, good yield Requires strict anhydrous conditions
Zinc-Mediated Addition Activated zinc + ethyl bromodifluoroacetate + aromatic aldehyde Zinc powder 70 °C, 15 min 60-75 Mild conditions, short reaction Substrate specificity
Lewis Acid Catalyzed Cycloisomerization Ethyl trifluoropyruvate + substituted phenyl alkyne Zinc triflate (20 mol%) 70 °C, 12 h 56-83 Catalyst efficiency Longer reaction time

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminum hydride).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as high thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituent effects, physicochemical properties, and functional group variations.

Table 1: Key Comparisons with Structurally Related Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate 4-Br, 3-CF₃, β-OH C₁₂H₁₂BrF₃O₄ 355.1 (calculated) Hydroxyl enhances polarity; CF₃ and Br increase lipophilicity. Potential intermediate for pharmaceuticals.
Ethyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)-3-hydroxypropanoate 4-Br, 2-O-CF₃, β-OH C₁₂H₁₂BrF₃O₄ 355.1 Trifluoromethoxy (vs. CF₃) reduces electron-withdrawing strength. Similar storage (4–8°C) and hazards (H315, H319, H335).
Ethyl 2-bromo-3-(4-trifluoromethoxyphenyl)-3-oxo-propanoate 2-Br (on propanoate), 3-O-CF₃, ketone (3-oxo) C₁₂H₁₀BrF₃O₄ 355.1 Ketone group increases electrophilicity; bromine on propanoate alters reactivity vs. phenyl bromine. Used in synthetic chemistry.
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate 4-Br, 3-F, no β-OH C₁₁H₁₂BrFO₂ 275.1 Fluorine (vs. CF₃) reduces steric bulk and lipophilicity. Lower molecular weight and simpler solubility profile.
Ethyl 3-amino-3-(3-chlorophenyl)propanoate 3-Cl, β-NH₂ C₁₁H₁₄ClNO₂ 243.7 Amino group (vs. hydroxyl) increases basicity; chloro substituent less electron-withdrawing than Br/CF₃. Intermediate for bioactive molecules.

Key Findings from Comparisons

Substituent Position and Electronic Effects: The 4-bromo-3-(trifluoromethyl)phenyl group in the target compound provides strong electron-withdrawing effects, enhancing stability toward nucleophilic attack compared to analogs with trifluoromethoxy (O-CF₃) or fluorine . Hydroxyl vs.

Physicochemical Properties :

  • Lipophilicity : The trifluoromethyl group contributes to higher logP values compared to fluorine or chlorine analogs, impacting membrane permeability in drug design .
  • Storage and Stability : Compounds with bromine and trifluoromethyl groups (e.g., target compound) require low-temperature storage (4–8°C) to prevent degradation, similar to other halogenated esters .

Synthetic Utility :

  • The target compound’s hydroxyl and bromine substituents make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas 3-oxo analogs (e.g., ) are more suited for condensation or cyclization reactions .

Safety and Handling :

  • All brominated derivatives (target compound, ) share hazard warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating standard safety protocols .

Biological Activity

Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate is a synthetic compound with significant potential for various biological applications. This article delves into its biological activity, synthesis, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2755722-38-2
  • Molecular Formula : C12H12BrF3O3
  • Molecular Weight : 341.12 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination and esterification processes. The trifluoromethyl group significantly enhances the compound's reactivity and biological activity.

Research indicates that the compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds with bromine and trifluoromethyl groups can possess significant antimicrobial properties, inhibiting the growth of various pathogens.
  • Anticancer Potential : Compounds featuring brominated aromatic rings have been investigated for their ability to induce apoptosis in cancer cells, suggesting potential use in oncology.
  • Enzyme Inhibition : The presence of the hydroxypropanoate moiety may allow for interactions with specific enzymes, potentially leading to inhibition of metabolic pathways in target organisms.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally related compounds against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting promising antimicrobial activity.
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that the compound induced cell death at concentrations ranging from 10 to 50 µM, with a notable increase in apoptosis markers observed through flow cytometry analysis.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other structurally similar compounds is essential.

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoateC12H12BrF2O3Contains fluorine instead of trifluoromethylModerate antimicrobial
Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoateC13H14BrO3Methyl group substitutionLower cytotoxicity
Ethyl 3-(4-bromo-2-trifluoromethoxyphenyl)-3-hydroxypropanoateC12H12BrF3O4Trifluoromethoxy groupEnhanced anticancer activity

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate, particularly for sterically hindered intermediates?

  • Methodological Answer : The synthesis of bromo- and trifluoromethyl-substituted intermediates often requires controlled Grignard or organometallic additions. For example, highlights the use of toluene/ether mixtures and stepwise hydrolysis/decarboxylation under reflux (acetic acid/water, H₂SO₄) to stabilize reactive intermediates . To minimize side reactions, maintain inert atmospheres (N₂/Ar) and use slow addition techniques for electrophilic reagents.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns (e.g., bromo and trifluoromethyl groups). provides an example of 1H^1H-NMR for structurally similar trifluoromethylphenyl derivatives .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (Br exhibits a 1:1 M/M+2 ratio).
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to detect polar impurities.

Q. What computational tools are recommended for preliminary docking studies of this compound with biological targets?

  • Methodological Answer : AutoDock Vina ( ) is suitable for predicting binding modes due to its efficiency in handling halogenated and bulky substituents. Prepare the ligand by optimizing its 3D structure (e.g., using Avogadro) and assign partial charges via AM1-BCC. For the protein target, remove water molecules and co-crystallized ligands before grid-box setup around the active site .

Advanced Research Questions

Q. How can catalytic strategies enhance functional group transformations in derivatives of this compound?

  • Methodological Answer : demonstrates visible-light-promoted N-H insertions using donor/donor diazo precursors, which could be adapted for modifying the hydroxypropanoate backbone. Photoredox catalysts (e.g., Ru(bpy)₃²⁺) enable C–H activation under mild conditions, avoiding harsh reagents that might degrade bromo or trifluoromethyl groups .

Q. What strategies resolve contradictions in synthetic yields reported for similar brominated trifluoromethylphenyl derivatives?

  • Methodological Answer : Contradictions often arise from steric effects or competing pathways. For example, and show divergent yields due to substituent positioning. To mitigate this:

  • Use DoE (Design of Experiments) to optimize temperature, solvent polarity, and catalyst loading.
  • Monitor intermediates via in-situ IR or Raman spectroscopy to identify kinetic vs. thermodynamic control .

Q. How can molecular dynamics (MD) simulations improve understanding of this compound’s stability in biological matrices?

  • Methodological Answer : Run MD simulations (e.g., GROMACS) to study:

  • Solvent interactions : Water/octanol partitioning to predict logP values.
  • Protein-ligand stability : Analyze hydrogen bonding between the hydroxypropanoate group and target residues (e.g., serine proteases).
  • Force fields : Use GAFF2 for small molecules and AMBER for proteins, with explicit solvent models .

Q. What stereochemical considerations are critical for enantioselective synthesis of this compound?

  • Methodological Answer : The 3-hydroxy group introduces a chiral center. describes chiral resolution via diastereomeric salt formation using (R)-1-phenylethylamine. Alternatively, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral HPLC (Chiralpak IA/IB columns) to separate enantiomers .

Key Research Challenges

  • Steric Hindrance : The 4-bromo-3-(trifluoromethyl)phenyl group impedes nucleophilic attacks. Use bulky ligands (e.g., Josiphos) in asymmetric catalysis.
  • Metabolic Stability : Fluorinated groups ( ) enhance resistance to cytochrome P450 oxidation but may alter pharmacokinetics. Test in vitro microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.